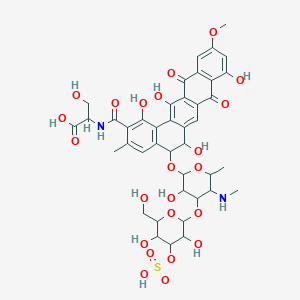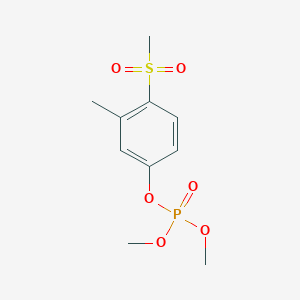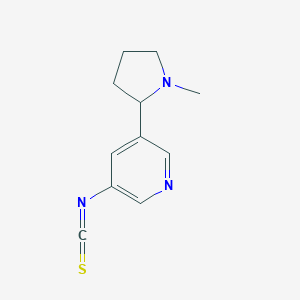
3-Isothiocyanato-5-(1-methylpyrrolidin-2-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Isothiocyanato-5-(1-methylpyrrolidin-2-yl)pyridine, also known as BITC, is a natural compound found in cruciferous vegetables such as broccoli, cauliflower, and kale. BITC has been shown to possess several medicinal properties, including anticancer, anti-inflammatory, and antioxidant effects.
Mécanisme D'action
The mechanism of action of 3-Isothiocyanato-5-(1-methylpyrrolidin-2-yl)pyridine is not fully understood, but it is believed to act through multiple pathways. 3-Isothiocyanato-5-(1-methylpyrrolidin-2-yl)pyridine has been shown to activate the Nrf2/ARE pathway, which induces the expression of antioxidant and detoxification enzymes. 3-Isothiocyanato-5-(1-methylpyrrolidin-2-yl)pyridine has also been shown to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. Additionally, 3-Isothiocyanato-5-(1-methylpyrrolidin-2-yl)pyridine has been shown to induce apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt pathway.
Effets Biochimiques Et Physiologiques
3-Isothiocyanato-5-(1-methylpyrrolidin-2-yl)pyridine has been shown to possess several biochemical and physiological effects. In vitro studies have shown that 3-Isothiocyanato-5-(1-methylpyrrolidin-2-yl)pyridine inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. 3-Isothiocyanato-5-(1-methylpyrrolidin-2-yl)pyridine has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress. Additionally, 3-Isothiocyanato-5-(1-methylpyrrolidin-2-yl)pyridine has been shown to possess antioxidant properties by scavenging free radicals and reducing lipid peroxidation.
Avantages Et Limitations Des Expériences En Laboratoire
3-Isothiocyanato-5-(1-methylpyrrolidin-2-yl)pyridine has several advantages for lab experiments, including its low toxicity and high stability. 3-Isothiocyanato-5-(1-methylpyrrolidin-2-yl)pyridine is also readily available and relatively inexpensive. However, 3-Isothiocyanato-5-(1-methylpyrrolidin-2-yl)pyridine has some limitations for lab experiments, including its poor solubility in water and its short half-life in vivo.
Orientations Futures
There are several future directions for research on 3-Isothiocyanato-5-(1-methylpyrrolidin-2-yl)pyridine. One area of research is the development of 3-Isothiocyanato-5-(1-methylpyrrolidin-2-yl)pyridine derivatives with improved solubility and bioavailability. Another area of research is the investigation of the synergistic effects of 3-Isothiocyanato-5-(1-methylpyrrolidin-2-yl)pyridine with other natural compounds or chemotherapeutic agents. Additionally, further studies are needed to elucidate the mechanism of action of 3-Isothiocyanato-5-(1-methylpyrrolidin-2-yl)pyridine and its potential use in the prevention and treatment of cancer and other diseases.
Méthodes De Synthèse
3-Isothiocyanato-5-(1-methylpyrrolidin-2-yl)pyridine can be synthesized by the reaction of 2-methylpyrrolidine with 2-chloro-5-isothiocyanatopyridine in the presence of a base such as sodium hydroxide. The reaction yields 3-Isothiocyanato-5-(1-methylpyrrolidin-2-yl)pyridine as a yellow solid with a melting point of 117-119°C.
Applications De Recherche Scientifique
3-Isothiocyanato-5-(1-methylpyrrolidin-2-yl)pyridine has been extensively studied for its medicinal properties. In vitro and in vivo studies have shown that 3-Isothiocyanato-5-(1-methylpyrrolidin-2-yl)pyridine possesses anticancer properties by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor growth. 3-Isothiocyanato-5-(1-methylpyrrolidin-2-yl)pyridine has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress. Additionally, 3-Isothiocyanato-5-(1-methylpyrrolidin-2-yl)pyridine has been shown to possess antioxidant properties by scavenging free radicals and reducing lipid peroxidation.
Propriétés
Numéro CAS |
156577-11-6 |
|---|---|
Nom du produit |
3-Isothiocyanato-5-(1-methylpyrrolidin-2-yl)pyridine |
Formule moléculaire |
C11H13N3S |
Poids moléculaire |
219.31 g/mol |
Nom IUPAC |
3-isothiocyanato-5-(1-methylpyrrolidin-2-yl)pyridine |
InChI |
InChI=1S/C11H13N3S/c1-14-4-2-3-11(14)9-5-10(13-8-15)7-12-6-9/h5-7,11H,2-4H2,1H3 |
Clé InChI |
PCFYBKBQWQQVTD-UHFFFAOYSA-N |
SMILES |
CN1CCCC1C2=CC(=CN=C2)N=C=S |
SMILES canonique |
CN1CCCC1C2=CC(=CN=C2)N=C=S |
Synonymes |
(R,S)-5-isothiocyanonicotine 5-isothiocyanonicotine ISCN-N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(4-Isothiocyanatophenoxy)ethyl]-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium tosylate](/img/structure/B133041.png)
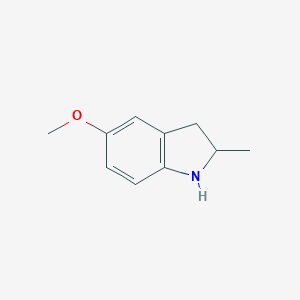
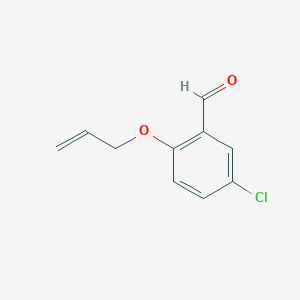
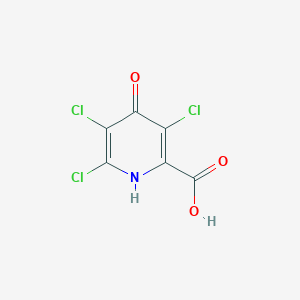
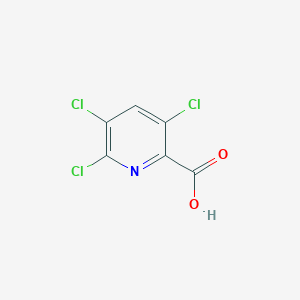
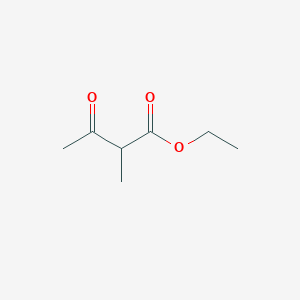


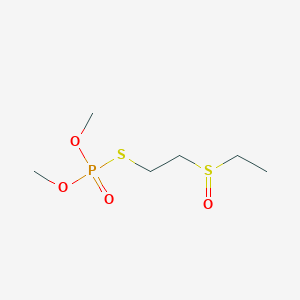

![1H-Pyrrolo[1,2-c]imidazole-1,3(2H)-dione,tetrahydro-2-hydroxy-,(S)-(9CI)](/img/structure/B133073.png)
![[2-(Carbamoyloxymethyl)-4-hydroxy-2-methylpentyl] carbamate](/img/structure/B133079.png)
